Ácido nordihidroguaiarético

Descripción general

Descripción

This compound has been used in traditional medicine for the treatment of various diseases, including cancer, renal, cardiovascular, immunological, and neurological disorders . Nordihydroguaiaretic acid is known for its potent antioxidant activity, which is attributed to its two catechol rings that scavenge oxygen free radicals .

Aplicaciones Científicas De Investigación

Nordihydroguaiaretic acid has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

Nordihydroguaiaretic acid (NDGA) is a phenolic lignan obtained from Larrea tridentata, a plant found in the deserts of Mexico and the USA . NDGA’s primary targets include lipoxygenases (LOXs) and the transcription factor Nuclear Factor Erythroid 2-related Factor (NRF2) . LOXs are enzymes that play a crucial role in the metabolism of fatty acids, while NRF2 is a transcription factor that regulates the expression of antioxidant proteins .

Mode of Action

NDGA exerts its therapeutic action through several mechanisms. It has a potent antioxidant activity due to its ability to scavenge oxygen free radicals . NDGA inhibits LOXs, which leads to a reduction in the synthesis of leukotrienes and prostaglandins, thus reducing inflammatory pathways . It also activates signaling pathways that impinge on NRF2 . Furthermore, NDGA has been found to inhibit the epigenetic regulator p300, which is known to suppress autophagy .

Biochemical Pathways

NDGA affects several biochemical pathways. Its antioxidant activity helps decrease the pro-oxidant effects of inflammation . By inhibiting LOXs, NDGA reduces lipid hydroperoxides that trigger oxidative stress . The activation of NRF2 leads to the expression of a network of enzymes involved in phase I, II, and III biotransformation reactions, antioxidant metabolism, lipid and iron catabolism, and autophagy .

Pharmacokinetics

The pharmacokinetics of NDGA involve its interaction with serum albumins. NDGA binds to human and bovine serum albumins, which can influence its distribution and elimination . .

Result of Action

NDGA has been used in traditional medicine for the treatment of numerous diseases such as cancer, renal, cardiovascular, immunological, and neurological disorders, and even aging . It has shown lifespan-increasing effects in certain organisms . Its prolonged consumption can lead to liver damage and kidney dysfunction .

Action Environment

The action of NDGA can be influenced by environmental factors. For instance, its antioxidant activity can be more beneficial in environments with high oxidative stress . The oxidation of the catechols in ndga to the corresponding quinones may elicit alterations in proteins and dna that raise safety concerns . Therefore, the action, efficacy, and stability of NDGA can be influenced by the physiological environment and the presence of other compounds.

Análisis Bioquímico

Biochemical Properties

Nordihydroguaiaretic acid presents two catechol rings that confer a very potent antioxidant activity by scavenging oxygen free radicals . This may explain part of its therapeutic action. Additional effects include inhibition of lipoxygenases (LOXs) and activation of signaling pathways that impinge on the transcription factor Nuclear Factor Erythroid 2-related Factor (NRF2) .

Cellular Effects

Nordihydroguaiaretic acid has been shown to have effects on various types of cells. It inhibits glucose uptake and cell viability in leukemic HL-60 and U-937 cell lines . It also reduces cell migration, changes in actin cytoskeleton morphology, and decreases levels of the 5-LOX enzyme .

Molecular Mechanism

Nordihydroguaiaretic acid exerts its effects at the molecular level through several mechanisms. It inhibits lipoxygenases (LOXs) and activates signaling pathways that impinge on the transcription factor Nuclear Factor Erythroid 2-related Factor (NRF2) . It also maintains Fe in the Fe 2+ form, hence breaking the redox cycle of LOXs and resulting in its inactivation .

Temporal Effects in Laboratory Settings

Nordihydroguaiaretic acid has been shown to extend Caenorhabditis lifespan in a species-specific manner . It also confers assay-specific effects in some studies—for example, decreasing survival for certain genetic backgrounds in manual survival assays in contrast with extended lifespan as assayed using automated C. elegans Lifespan Machines .

Dosage Effects in Animal Models

The effects of nordihydroguaiaretic acid vary with different dosages in animal models. For example, it has been shown to extend Caenorhabditis lifespan in a species-specific manner .

Metabolic Pathways

Nordihydroguaiaretic acid is involved in several metabolic pathways. It enhances fatty acid oxidation via PPARα-dependent pathways . Pparα-independent pathways also contribute to nordihydroguaiaretic acid’s action to ameliorate hepatic steatosis .

Transport and Distribution

It is known that nordihydroguaiaretic acid can act as an inhibitor of the glucose transporter GLUT1 .

Subcellular Localization

It is known that nordihydroguaiaretic acid can act as an inhibitor of the glucose transporter GLUT1 , suggesting that it may localize to the cell membrane where GLUT1 is typically found.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nordihydroguaiaretic acid can be synthesized through various chemical routes. One common method involves the oxidative coupling of guaiacol derivatives. The reaction typically requires a catalyst, such as copper or iron salts, and is carried out under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of nordihydroguaiaretic acid often involves extraction from the leaves of Larrea tridentata. The leaves are dried and ground, and the compound is extracted using solvents like ethanol or methanol. The extract is then purified through crystallization or chromatography techniques to obtain high-purity nordihydroguaiaretic acid .

Types of Reactions:

Oxidation: Nordihydroguaiaretic acid undergoes oxidation to form quinones.

Reduction: The compound can be reduced to form catechol derivatives under specific conditions.

Substitution: Nordihydroguaiaretic acid can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, peroxidases, and cytochrome P450.

Reducing Agents: Sodium borohydride and other hydride donors.

Substitution Reagents: Alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products:

Quinones: Formed through oxidation.

Catechol Derivatives: Formed through reduction.

Substituted Derivatives: Formed through substitution reactions.

Comparación Con Compuestos Similares

Nordihydroguaiaretic acid is unique due to its dual catechol rings, which confer potent antioxidant properties. Similar compounds include:

Epigallocatechin gallate (EGCG): Found in green tea, also known for its antioxidant activity.

Resveratrol: Found in grapes and red wine, known for its anti-inflammatory and antioxidant properties.

Curcumin: Found in turmeric, known for its anti-inflammatory and antioxidant effects.

Nordihydroguaiaretic acid stands out due to its ability to inhibit lipoxygenases and activate NRF2 signaling pathways, which are not common features of the other compounds .

Actividad Biológica

Nordihydroguaiaretic acid (NDGA), a phenolic lignan derived from the creosote bush (Larrea tridentata), has garnered significant attention for its diverse biological activities. This article explores NDGA's mechanisms of action, therapeutic potential, and associated case studies, supported by data tables and research findings.

NDGA exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its mechanisms of action can be categorized into the following key areas:

- Antioxidant Activity : NDGA activates the Nrf2 pathway, enhancing the expression of antioxidant enzymes and providing cytoprotection against oxidative stress. This is particularly significant in models of kidney injury and neurological damage .

- Inhibition of Lipoxygenase : NDGA acts as a lipoxygenase inhibitor, reducing inflammatory responses and potentially aiding in conditions like asthma and arthritis .

- Tumor Suppression : In vitro studies have shown that NDGA inhibits tumor cell proliferation in glioma cells without affecting cell viability . It also modulates signaling pathways related to cancer progression by inhibiting IGF-1 and HER2 receptor activation .

- Lifespan Extension : Research indicates that NDGA can extend lifespan in model organisms such as Drosophila and mice by inhibiting the epigenetic regulator p300, which is involved in autophagy regulation .

In Vivo Studies

A series of in vivo studies have demonstrated NDGA's efficacy across various models:

- Obesity and Metabolic Syndrome : In a study involving mice on a high-fructose diet, NDGA administration led to improved metabolic profiles, including reduced liver fat accumulation and enhanced fatty acid oxidation through PPAR-α activation .

- Neuroprotection : NDGA has shown protective effects against neurotoxic agents in rat models, promoting the nuclear translocation of Nrf2 and upregulating genes associated with antioxidant defense .

In Vitro Studies

In vitro investigations have provided insights into NDGA's cellular mechanisms:

- Cytotoxicity vs. Cytoprotection : The effects of NDGA are dose-dependent; low concentrations exhibit protective effects while high doses can lead to cytotoxicity due to oxidative stress .

- Viral Inhibition : NDGA has been tested for its antiviral properties, demonstrating inhibition of viral replication in cell cultures .

Data Table: Summary of Biological Activities

Case Study 1: Metabolic Syndrome

In a controlled study, mice were divided into groups receiving either a standard diet or a high-fructose diet supplemented with NDGA. Results indicated that NDGA effectively reduced obesity markers and improved liver function compared to control groups, highlighting its potential as a therapeutic agent for metabolic disorders .

Case Study 2: Neuroprotective Effects

A study evaluating the neuroprotective effects of NDGA on rat models exposed to oxidative stress showed significant reductions in neuronal damage markers when treated with NDGA. The compound's ability to stabilize Nrf2 was pivotal in mitigating damage from reactive oxygen species .

Propiedades

IUPAC Name |

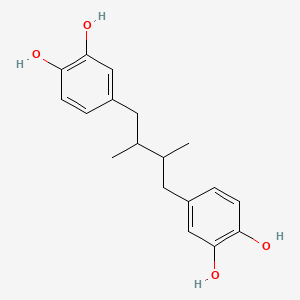

4-[4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O4/c1-11(7-13-3-5-15(19)17(21)9-13)12(2)8-14-4-6-16(20)18(22)10-14/h3-6,9-12,19-22H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZKYJDFEPMADG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022437 | |

| Record name | Nordihydroguaiaretic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Nordihydroguaiaretic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15568 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

500-38-9 | |

| Record name | Nordihydroguaiaretic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nordihydroguaiaretic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORDIHYDROGUAIARETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nordihydroguaiaretic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(2,3-dimethyltetramethylene)dipyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.